N-(3-Azidopropyl)biotinamide
N-(3-Azidopropyl)biotinamide
Biotin-azide is a form of biotin with a terminal azide group. It is used to add biotin to other molecules that bear either an alkyne group, through click chemistry, or a phosphine group, using Staudinger ligation. Biotin-azide has been commonly used to biotin-tag alkynylated lipids, particularly those associated with proteins through post-translational modification. It can also be used to biotin-tag proteins, lipids, carbohydrates, and nucleic acids that have been modified with alkyne or phosphine groups.
Brand Name:
Vulcanchem
CAS No.:
908007-17-0
VCID:
VC0049953
InChI:
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Molecular Formula:
C13H22N6O2S
Molecular Weight:
326.419
N-(3-Azidopropyl)biotinamide
CAS No.: 908007-17-0
Cat. No.: VC0049953
Molecular Formula: C13H22N6O2S
Molecular Weight: 326.419
* For research use only. Not for human or veterinary use.
Specification
| Description | Biotin-azide is a form of biotin with a terminal azide group. It is used to add biotin to other molecules that bear either an alkyne group, through click chemistry, or a phosphine group, using Staudinger ligation. Biotin-azide has been commonly used to biotin-tag alkynylated lipids, particularly those associated with proteins through post-translational modification. It can also be used to biotin-tag proteins, lipids, carbohydrates, and nucleic acids that have been modified with alkyne or phosphine groups. |
|---|---|
| CAS No. | 908007-17-0 |
| Molecular Formula | C13H22N6O2S |
| Molecular Weight | 326.419 |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide |
| Standard InChI | InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1 |
| Standard InChI Key | SWODDJWJUGOAQB-NHCYSSNCSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
| Appearance | Assay:≥98%A crystalline solid |
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